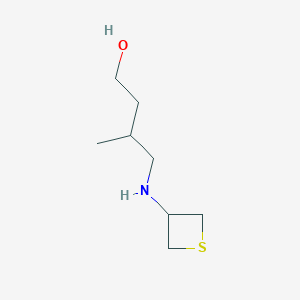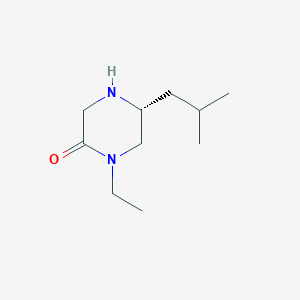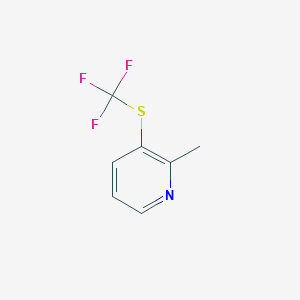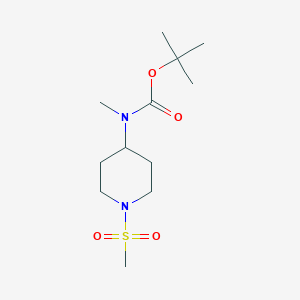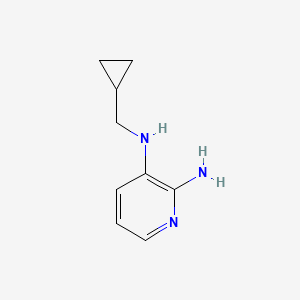
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate is a complex organic compound with a unique structure that includes multiple tert-butyl groups and a pyrrole ring
Vorbereitungsmethoden
The synthesis of 1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The introduction of tert-butyl groups can be achieved through reactions with tert-butyl chloride in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.
Industry: Used in the production of polymers and other advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in modifying biological pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate stands out due to its multiple tert-butyl groups and the presence of a pyrrole ring. Similar compounds include:
2,6-Di-tert-butyl-4-methylpyridine: Another compound with tert-butyl groups but with a pyridine ring instead of a pyrrole ring.
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: A simpler compound with only one tert-butyl group and a single carboxylate group.
The uniqueness of this compound lies in its combination of multiple functional groups, making it a versatile and valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1643468-52-3 |
|---|---|
Molekularformel |
C16H25NO6 |
Molekulargewicht |
327.37 g/mol |
IUPAC-Name |
1-O,2-O-ditert-butyl 4-O-methyl 2,3-dihydropyrrole-1,2,4-tricarboxylate |
InChI |
InChI=1S/C16H25NO6/c1-15(2,3)22-13(19)11-8-10(12(18)21-7)9-17(11)14(20)23-16(4,5)6/h9,11H,8H2,1-7H3 |
InChI-Schlüssel |
BLRSWXPHSYOCPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(=CN1C(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


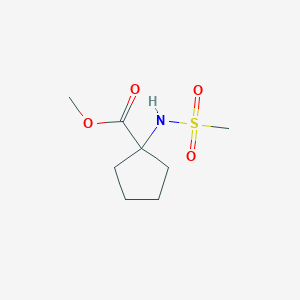



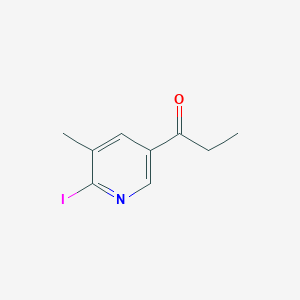

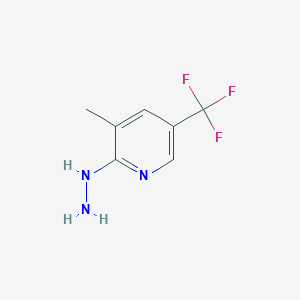

![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13002807.png)
